4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide
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Overview
Description
4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide is an organic compound with the molecular formula C5H10O4S. It is a member of the dioxathiane family, characterized by a six-membered ring containing sulfur and oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known to play a vital role in improving the performance and service life of lithium-ion batteries .
Biochemical Pathways
The compound is an essential intermediate in organic synthesis The exact biochemical pathways affected by this compound are not clearly outlined in the available literature
Result of Action
It is known to play a significant role in the synthesis process, leading to its hydrolysis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide. For instance, a large amount of heat is released during the synthesis process of the compound, leading to its hydrolysis . Therefore, controlling the temperature during the synthesis process is crucial to ensure the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with thionyl chloride, followed by oxidation. The reaction conditions include:
Reactants: 1,3-propanediol and thionyl chloride.
Catalyst: Ruthenium trichloride.
Oxidizing Agent: Potassium periodate.
Reaction Temperature: 40°C.
Reaction Time: 60 minutes.
The optimized conditions yield a high purity product with a yield of approximately 92.75% .
Industrial Production Methods
In industrial settings, continuous flow microreaction technology is employed to synthesize this compound. This method offers efficient heat exchange and mixing, leading to higher yields and improved safety. The optimal conditions for industrial production include:
Temperature: 14.73°C.
Catalyst Concentration: 0.5 g/L.
Flow Rate Ratio: 0.6 (continuous phase to dispersed phase).
Total Flow Rate: 2 mL/min.
Residence Time: 117.75 seconds.
Under these conditions, the continuous reaction yield can reach 92.22% .
Chemical Reactions Analysis
4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of imidazolidinium salts.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a reagent in various biological assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Comparison with Similar Compounds
4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane 2,2-dioxide: This compound has a similar structure but lacks the methyl groups at positions 4 and 6.
1,3-Propanesultone: Another related compound used in battery electrolytes and organic synthesis.
1,4-Butane sultone: Similar in structure and used in similar applications.
The uniqueness of this compound lies in its enhanced stability and reactivity due to the presence of the methyl groups, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
4,6-dimethyl-1,3,2-dioxathiane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUUNBNYJHRNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OS(=O)(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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